

Vasoactive Intestinal Peptide (VIP) for Neuroprotection: An In Vivo Comparative Guide

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Compound of Interest

Compound Name: Vasoactive intestinal peptide

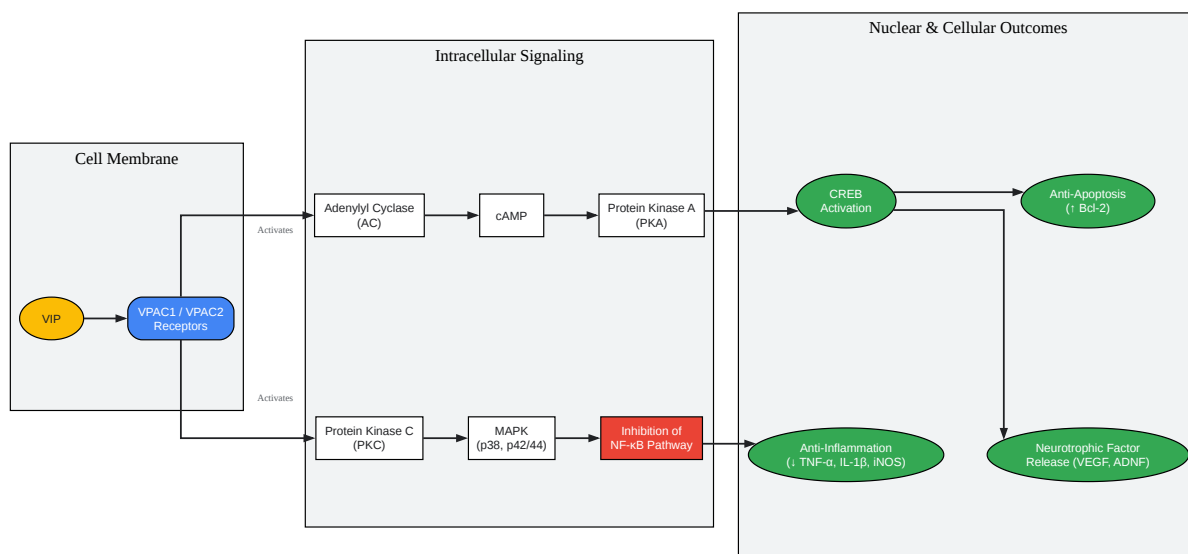
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Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide distribution in both the central and peripheral nervous systems. Beyond its traditional roles, a substantial body of evidence has highlighted its potent neuroprotective capabilities. In vivo studies have demonstrated that VIP can mitigate neuronal damage across various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease. Its therapeutic potential stems from a multi-faceted mechanism of action that includes potent anti-inflammatory, anti-apoptotic, and neurotrophic effects.^{[1][2]} This guide provides a comparative overview of the in vivo validation of VIP's neuroprotective role, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Neuroprotective Signaling Pathways of VIP

Vasoactive Intestinal Peptide exerts its neuroprotective effects by activating specific G protein-coupled receptors, primarily VPAC1 and VPAC2. This interaction triggers a cascade of intracellular signaling pathways that collectively suppress neuroinflammation, inhibit programmed cell death (apoptosis), and promote the release of supportive neurotrophic factors from glial cells. The diagram below illustrates the principal mechanisms initiated by VIP binding.



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Caption: VIP neuroprotective signaling cascade.

Standard In Vivo Experimental Workflow

The validation of neuroprotective agents like VIP typically follows a structured experimental workflow. This process begins with the induction of a specific neurological injury in an animal model, followed by treatment administration and subsequent evaluation of functional and histological outcomes.



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References

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- 2. researchgate.net [researchgate.net]
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